Product packaging for Furo[3,2-c]pyridin-4-amine(Cat. No.:CAS No. 33007-09-9)

Furo[3,2-c]pyridin-4-amine

Cat. No.: B1344308
CAS No.: 33007-09-9
M. Wt: 134.14 g/mol
InChI Key: IWMQAUYDCYPLFK-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Medicinal Chemistry and Materials Science

Fused heterocyclic systems, which are organic compounds containing two or more fused rings with at least one being a heterocyclic ring, are of paramount importance in the realms of medicinal chemistry and materials science. nih.govresearchgate.net In medicinal chemistry, these scaffolds are considered "privileged structures" as they form the core of numerous natural products and synthetic drugs. researchgate.net Their rigid, three-dimensional frameworks allow for precise spatial arrangement of functional groups, facilitating specific interactions with biological targets such as enzymes and receptors. This often leads to compounds with high potency and selectivity. The incorporation of heteroatoms like nitrogen, oxygen, and sulfur introduces diverse electronic properties and hydrogen bonding capabilities, which are crucial for modulating a drug's pharmacokinetic and pharmacodynamic profiles. researchgate.net

In the domain of materials science, fused heterocyclic systems are integral to the development of novel organic materials with tailored electronic and photophysical properties. Their extended π-conjugated systems are conducive to charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inherent structural diversity of these systems allows for fine-tuning of properties such as luminescence, charge mobility, and light absorption characteristics.

Overview of the Furo[3,2-c]pyridine (B1313802) Core Structure

The Furo[3,2-c]pyridine core is a bicyclic heteroaromatic system formed by the fusion of a furan (B31954) ring and a pyridine (B92270) ring. This fusion results in an electron-rich furan ring fused to an electron-deficient pyridine ring, creating a unique electronic landscape within the molecule. The IUPAC name for this parent heterocycle is simply furo[3,2-c]pyridine. tubitak.gov.tr The presence of the pyridine nitrogen atom significantly influences the chemical reactivity and physical properties of the entire system.

The specific compound of interest, Furo[3,2-c]pyridin-4-amine, features an amine group at the 4-position of the pyridine ring. This substitution further modulates the electronic properties of the heterocyclic core and provides a key site for further chemical modification and interaction with biological targets.

Below are the key properties of the parent Furo[3,2-c]pyridine and the subject compound, this compound.

PropertyFuro[3,2-c]pyridineThis compound
Molecular Formula C₇H₅NOC₇H₆N₂O
Molecular Weight 119.12 g/mol 134.14 g/mol
CAS Number 271-92-133007-09-9
Predicted XLogP3 1.30.9
Hydrogen Bond Donor Count 01
Hydrogen Bond Acceptor Count 23
SMILES c1ncc2c(c1)oco2Nc1ncc2c(c1)oco2

Table 1: Comparative Properties of Furo[3,2-c]pyridine and this compound. Data sourced from PubChem. tubitak.gov.truni.lu

Historical Context of this compound Research

The exploration of furopyridines, including the Furo[3,2-c]pyridine scaffold, has been an area of interest for several decades, with early work focusing on the synthesis of the parent heterocyclic systems and their simple derivatives. A comprehensive review by Shiotani in 1985 summarized the synthesis and properties of the six possible isomeric furopyridine systems, highlighting the two main synthetic strategies: the formation of the furan ring from a pre-existing pyridine derivative, and the construction of the pyridine ring from a furan precursor. biosynth.com

One of the seminal reports on the synthesis of this compound was published by Shiotani and co-workers in 1993. Their work detailed a multi-step synthesis starting from 4-chloro-3-cyanopyridine, which laid the groundwork for accessing this specific isomer. Subsequent research by various groups has focused on developing more efficient synthetic routes and exploring the derivatization of the this compound scaffold to investigate its potential in medicinal chemistry. For instance, research has been conducted on derivatives of the Furo[3,2-c]pyridine core for their potential as kinase inhibitors and anticancer agents. nih.govnih.gov While much of the published research focuses on the broader class of furopyridines, these foundational studies have been instrumental in enabling the more targeted investigation of this compound and its analogues.

Detailed Research Findings

Research on this compound has primarily centered on its synthesis and its potential as a scaffold for developing biologically active molecules.

Spectroscopic Data

For a primary amine like this compound, the infrared (IR) spectrum is expected to show two N-H stretching bands in the region of 3200-3500 cm⁻¹. tubitak.gov.tr The ¹H NMR spectrum would show characteristic signals for the protons on both the furan and pyridine rings, with the chemical shifts influenced by the electron-donating amino group. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 2: Predicted Spectroscopic Data for this compound. Data sourced from PubChem. uni.lu

Spectroscopy Type Predicted Data
¹H NMR Chemical shifts for aromatic protons are expected in the range of 6.5-8.5 ppm.
¹³C NMR Signals for aromatic carbons are anticipated between 100 and 160 ppm.

| Mass Spectrometry | [M+H]⁺ at m/z 135.05530 |

Biological Activity

While direct studies on the biological activity of this compound are limited in publicly accessible literature, the broader class of furopyridines has shown promise in various therapeutic areas. For instance, derivatives of the isomeric Furo[2,3-b]pyridine (B1315467) have been investigated as inhibitors of various kinases, including CDK2. nih.gov The structural similarity of this compound to these active compounds suggests its potential as a valuable scaffold for the design of new kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The amine group at the 4-position of this compound provides a convenient handle for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of potent and selective kinase inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B1344308 Furo[3,2-c]pyridin-4-amine CAS No. 33007-09-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMQAUYDCYPLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627437
Record name Furo[3,2-c]pyridin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33007-09-9
Record name Furo[3,2-c]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627437
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Record name furo[3,2-c]pyridin-4-amine
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Synthetic Methodologies and Chemical Transformations of Furo 3,2 C Pyridin 4 Amine and Its Derivatives

Classical and Contemporary Synthesis Protocols for Furo[3,2-c]pyridin-4-amine Scaffolds

The synthesis of the furo[3,2-c]pyridine (B1313802) core and its derivatives is a subject of significant interest in medicinal and synthetic chemistry. Researchers have developed numerous protocols, ranging from classical cyclization reactions to modern multi-component strategies, to access this valuable heterocyclic motif.

Multi-component Reaction Strategies

Multi-component reactions (MCRs) offer significant advantages in synthetic chemistry, including operational simplicity, high atom economy, and the ability to generate complex molecules in a single step.

A common and effective method for constructing fused pyrimidine (B1678525) rings, such as the one present in the furo[3,2-c]pyridine system, involves the cyclization of an ortho-amino carbonitrile precursor. In a closely analogous synthesis for thieno[3,2-d]pyrimidines, an aminothiophene-dicarbonitrile is treated with triethyl orthoformate. nih.gov This reaction proceeds through the initial formation of an intermediate via condensation with the orthoformate ester. semanticscholar.org

The reaction typically begins with the condensation of the starting aminonitrile with triethyl orthoformate, often in refluxing acetic anhydride (B1165640), to yield an N-substituted metanimidate intermediate. nih.gov This intermediate can then undergo intramolecular cyclization upon treatment with a nucleophile like hydrazine (B178648) hydrate (B1144303) or by heating in the presence of formamide (B127407) to form the 4-amino-substituted fused pyrimidine ring. nih.gov For instance, the reaction of 3-amino-5-phenylamino-2,4-dicarbonitrile with formamide directly yields the corresponding 4-amino-6-phenylamino-thieno[3,2-d]pyrimidin-7-carbonitrile. nih.gov This strategy highlights a versatile pathway to 4-aminopyrimidine-fused heterocycles. One-pot reactions involving triethyl orthoformate and various amines are well-documented for their efficiency in building diverse heterocyclic systems. mdpi.com

A notable example of a multi-component strategy is the catalyst-free, one-pot, four-component domino reaction for synthesizing 1H-furo[2,3-c]pyrazole-4-amines, a related heterocyclic system. bohrium.comresearchgate.net This green and simple protocol involves the reaction of hydrazines, ethyl acetoacetate, aromatic amines, and phenylglyoxal (B86788) monohydrate in water. bohrium.comresearchgate.netresearchgate.net The reaction proceeds through a domino sequence that includes a Knoevenagel condensation, a Michael addition of the amine, followed by intramolecular cyclization and dehydration to furnish the final product in high yields. bohrium.comresearchgate.net This method is advantageous due to its use of water as a solvent, elimination of a catalyst, and straightforward workup procedures without the need for chromatography. bohrium.comresearchgate.net However, it has been observed that when amines with strong electron-withdrawing groups are used, the reaction yields bis(pyrazole-5-ols) instead of the expected furo[2,3-c]pyrazole-4-amines. bohrium.com

Table 1: Four-Component Domino Reaction for Furo[2,3-c]pyrazole-4-amines

Reactant 1 Reactant 2 Reactant 3 Reactant 4 Solvent Conditions Product Ref

Pictet–Spengler Cyclization for Tetrahydrofuro[3,2-c]pyridines

The Pictet-Spengler reaction is a powerful tool for constructing tetrahydroisoquinoline and related heterocyclic systems. A semi-one-pot method has been successfully developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines using this approach. beilstein-journals.orgnih.govresearchgate.net The methodology is based on the condensation of readily available 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes. beilstein-journals.orgnih.gov This condensation is followed by an acid-catalyzed Pictet–Spengler cyclization to yield a range of 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. beilstein-journals.orgnih.govresearchgate.net The reaction's success depends on the stability of the intermediate iminium cation, which facilitates the smooth cyclization. researchgate.net It was found that using benzaldehydes with electron-donating groups resulted in significantly higher yields compared to those with electron-withdrawing groups. researchgate.net

Table 2: Pictet–Spengler Cyclization of 2-(5-methylfuran-2-yl)ethanamine with Aldehydes

Aldehyde Substituent Acid Catalyst Solvent Temperature (°C) Yield (%) Ref
4-Methoxy HCl Acetic Acid 70 67 researchgate.net
4-Methyl HCl Acetic Acid 70 50 researchgate.net
H HCl Acetic Acid 70 48 researchgate.net
4-Fluoro HCl Acetic Acid 70 33 researchgate.net

Intramolecular Cyclization Reactions in Furo[3,2-c]pyridine Synthesis

Intramolecular cyclization represents a direct and efficient strategy for assembling the furo[3,2-c]pyridine ring system. A notable application is the palladium-catalyzed intramolecular Heck reaction for the synthesis of benzo researchgate.netresearchgate.netfuro[3,2-c]pyridines. ysu.am This method begins with the nucleophilic displacement of 4-chloropyridines with 2-bromophenols to create the key 2-bromophenoxy pyridine (B92270) intermediates. ysu.am These precursors then undergo an intramolecular Heck reaction, catalyzed by a palladium source such as Pd(OAc)₂, to afford the fused heterocyclic products. ysu.am The reaction conditions, including the choice of catalyst, ligand, and base, have been screened to optimize the cyclization process. ysu.am This route provides a convenient pathway to functionalized benzo researchgate.netresearchgate.netfuro[3,2-c]pyridines, which are valuable in medicinal chemistry. ysu.am

Table 3: Intramolecular Heck Reaction for Benzo researchgate.netresearchgate.netfuro[3,2-c]pyridine Synthesis

Starting Material Catalyst Base Solvent Conditions Yield (%) Ref

Nucleophilic Substitution Reactions in Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines Synthesis

Nucleophilic substitution is a fundamental transformation used to introduce amino functionalities onto heterocyclic scaffolds. This strategy is employed in the final step of the synthesis of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines. mdpi.comresearchgate.net The synthesis starts with the construction of the core tricyclic system, often culminating in an 8-chloro derivative. mdpi.com These 8-chloro-pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidines are then subjected to nucleophilic substitution by refluxing them with a variety of primary or secondary amines in a suitable solvent like ethanol. mdpi.comresearchgate.net This reaction proceeds efficiently to replace the chlorine atom with the corresponding amino group, yielding the desired 8-amino derivatives in very high yields, typically ranging from 74% to 89%. mdpi.com This method allows for the introduction of diverse amine fragments, enabling the creation of a library of compounds for further study. researchgate.net

Table 4: Synthesis of Pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines via Nucleophilic Substitution

Starting Material Amine Solvent Conditions Product Yield Range (%) Ref

Microwave-Assisted Synthesis for Angularly Fused Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of complex heterocyclic systems. This technology has been successfully applied to the synthesis of angularly fused pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines. One notable approach involves a one-pot, multicomponent reaction. nih.gov This method utilizes the cyclocondensation of α,β-unsaturated esters, amidine systems, and malononitrile (B47326) or ethyl cyanoacetate (B8463686) under microwave irradiation to afford multifunctionalized pyrido[2,3-d]pyrimidines with high yields. nih.gov The significant advantages of this technique include a dramatic reduction in reaction times, increased product yields, and adherence to the principles of green chemistry by minimizing energy consumption and waste. d-nb.infomdpi.com

For instance, the synthesis of various pyrido[3,2-f] acs.orgcolab.wsthiazepine derivatives has been achieved with significantly better yields and in shorter reaction times using microwave heating compared to conventional methods. mdpi.com Similarly, the synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones has been efficiently carried out using a microwave-assisted three-component reaction. researchgate.net These examples underscore the versatility and efficiency of microwave-assisted synthesis in generating diverse heterocyclic structures, including those related to the pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine core.

Suzuki Coupling Reactions for Functionalized Furo[3,2-c]pyridines

The Suzuki coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction has been effectively employed for the functionalization of the furo[3,2-c]pyridine scaffold. A common strategy involves the use of a halogenated furo[3,2-c]pyridine derivative, such as 4-chlorofuro[3,2-c]pyridine, which can be coupled with a variety of boronic acids to introduce aryl or heteroaryl substituents. researchgate.netsemanticscholar.org

The chemoselectivity of these reactions is a critical consideration, particularly when multiple reactive sites are present. For example, in the case of furo[2,3-b]pyridines bearing both a triflate and a chloro substituent, selective coupling can be achieved by carefully choosing the palladium catalyst and reaction conditions. The triflate group can be selectively coupled using Pd(PPh₃)₄, while the less reactive chloro group requires a more active catalyst system like Pd₂(dba)₃/XPhos. nih.gov This principle of chemoselective functionalization is also applicable to the furo[3,2-c]pyridine system, allowing for the stepwise introduction of different substituents.

Catalyst SystemReacting GroupConditionsYieldReference
Pd(PPh₃)₄Triflate80°C92% nih.gov
Pd₂(dba)₃/XPhosChlorine150°C84% nih.gov
Pd(PPh₃)₄ChloroDichloromethaneModerate researchgate.netsemanticscholar.org

Formation of 2,3-Dihydrofuro[3,2-c]pyridin-4(5H)-ones from Cyclopropane (B1198618) Derivatives

An innovative approach to the synthesis of 2,3-dihydrofuro[3,2-c]pyridin-4(5H)-ones involves the utilization of cyclopropane derivatives as key starting materials. A one-pot domino reaction of 1-carbamoyl-1-dimethylaminoalkenoylcyclopropanes in the presence of triflic anhydride and N,N-dimethylformamide (DMF) leads to the formation of the desired dihydrofuropyridinone scaffold. acs.org This transformation proceeds through a sequence of a Vilsmeier-type formylation, intramolecular cyclization, and a ring-enlargement of the cyclopropane ring. acs.org

Another strategy employs a Cloke–Wilson rearrangement of 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes. nih.gov This one-pot annulation and ring-expansion reaction, using ammonia, leads to the formation of 2,3-dihydrofuro[3,2-c]pyridines. nih.govresearchgate.net Furthermore, 1-dimethylaminopropenoyl-1-carbamoyl/benzoyl cyclopropanes can be converted to 2,3-dihydrofuran (B140613) derivatives, which can then undergo intramolecular annulation to yield 5-aryl-2,3-dihydrofuro[3,2-c]pyridin-4(5H)-ones. indianchemicalsociety.com These methods highlight the utility of strained cyclopropane rings as versatile synthons for constructing the furo[3,2-c]pyridine core. colab.ws

Derivatization Strategies and Functionalization of the Furo[3,2-c]pyridine Nucleus

Amide Derivatives of this compound

Amide derivatives of this compound represent a significant class of compounds with potential pharmacological applications. The synthesis of these derivatives can be achieved through standard acylation reactions of the primary amine group at the 4-position. While direct synthetic routes to amide derivatives starting from this compound are plausible, much of the existing literature focuses on the synthesis of related amide-containing furopyridine structures. For instance, a series of novel hetero ring fused pyridine amide derivatives were prepared starting from ethyl furo[2,3-b]pyridine-2-carboxylate. grafiati.com This precursor was first converted to the corresponding carboxamide, which then underwent further transformations. grafiati.com

Similarly, the synthesis of novel alkyl amide functionalized trifluoromethyl substituted furo/thieno pyridine derivatives has been reported. bohrium.com These syntheses often involve the reaction of a precursor with various primary aliphatic amines, cyclic secondary amines, or l-amino acids. bohrium.com These methodologies can, in principle, be adapted for the derivatization of this compound to generate a library of amide derivatives for further investigation.

Functionalization at Pyridine and Furan (B31954) Moieties

The furo[3,2-c]pyridine nucleus offers multiple sites for functionalization on both the pyridine and furan rings, allowing for the synthesis of a diverse range of derivatives. The reactivity of the pyridine moiety can be exploited through C-H activation strategies. For example, C-H amination and borylation reactions have been successfully applied to the furo[2,3-b]pyridine (B1315467) scaffold, demonstrating the feasibility of introducing functional groups directly onto the pyridine ring. acs.org

The furan ring can also be functionalized. For instance, the furan moiety of the furopyridine core has been shown to undergo ring-opening reactions under certain conditions, such as treatment with hydrazine, to generate new heterocyclic scaffolds. acs.org Additionally, the synthesis of furo[3,2-c]pyridines from 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) allows for the introduction of substituents on the furan ring based on the substitution pattern of the starting pyrone. researchgate.net The ability to selectively functionalize both the pyridine and furan portions of the furo[3,2-c]pyridine core is crucial for the development of new compounds with tailored properties. colab.wsindianchemicalsociety.com

Synthesis of Furo[3,2-c]pyridine-Fused Ring Systems (e.g., Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines)

The fusion of additional heterocyclic rings onto the furo[3,2-c]pyridine scaffold leads to the formation of complex, polycyclic systems with potentially enhanced biological activities. A prominent example is the synthesis of pyrido[3′,2′:4,5]furo[3,2-d]pyrimidines. These angularly fused systems are of significant interest in medicinal chemistry. mdpi.comresearchgate.net

One synthetic approach involves the reaction of 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines to yield the corresponding 8-amino derivatives. researchgate.net Another strategy for constructing fused systems is through 1,3-dipolar cycloaddition reactions. Zwitterionic furo[3,2-c]pyridinium N-imides, generated from the corresponding 5-aminofuro[3,2-c]pyridinium tosylates, can react with dienophiles like dimethyl butynedioate or ethyl propiolate to form furo[3,2-c]pyrazolo[1,5-a]pyridine derivatives. grafiati.com These methods provide access to a variety of furo[3,2-c]pyridine-fused ring systems, expanding the chemical space available for drug discovery and materials science. ias.ac.in

Fused Ring SystemSynthetic PrecursorReagentsReference
Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amines8-Chloropyrido[3′,2′:4,5]furo[3,2-d]pyrimidineVarious amines researchgate.net
Furo[3,2-c]pyrazolo[1,5-a]pyridines5-Aminofuro[3,2-c]pyridinium tosylateDimethyl butynedioate or ethyl propiolate grafiati.com

Mechanistic Investigations of Furo[3,2-c]pyridine Formation Reactions

The formation of the furo[3,2-c]pyridine scaffold is a subject of significant interest in synthetic organic chemistry, leading to detailed mechanistic investigations to understand the underlying reaction pathways. These studies, often supported by computational methods like Density Functional Theory (DFT), have provided valuable insights into the sequence of events at a molecular level.

One notable investigation focused on the synthesis of furo[3,2-c]pyridinones through a NaH-promoted non-Brook rearrangement. consensus.app This study employed DFT to explore the reaction mechanism under various conditions, revealing a cooperative role of water, dimethyl sulfoxide (B87167) (DMSO), and the Na+ counterion. The preferred reaction pathway was determined to proceed through five key steps:

Deprotonation: The reaction initiates with the deprotonation of the starting material.

Aza-Michael Addition: This is followed by an aza-Michael addition.

Electrophilic Addition: An electrophilic addition step then occurs.

NaOH Elimination: Subsequent elimination of NaOH takes place.

Concerted Ring-Opening and Recyclization: The final and rate-determining step is a concerted ring-opening and recyclization process, which has an energy barrier of 30.2 kcal mol-1. consensus.app

A key finding of this study was the elucidation of the effective anion relay sequence as N → Cα → O, which differs from previously proposed mechanisms. consensus.app The investigation also highlighted the significant influence of non-covalent interactions, such as hydrogen bonding and electrostatic interactions with the sodium ion, on the anion relay process. consensus.app

Another novel approach to the furo[3,2-c]pyridine framework involves the reaction of 3-alkynyl-4-pyrones with ammonium acetate. bohrium.com This method is significant as it represents the first example of a tandem formation of both the furan and pyridine rings of the furo[3,2-c]pyridine system. bohrium.com The reaction proceeds efficiently in hexafluoroisopropyl alcohol at room temperature without the need for a catalyst, which is attributed to the mutual activation of the 3-alkynyl-4-pyrone fragments. bohrium.com

While not directly involving this compound, mechanistic studies on the formation of analogous furo[3,2-c]coumarins can offer comparative insights. For instance, the rhodium-catalyzed synthesis of furo[3,2-c]coumarins from diazocoumarins is proposed to proceed through a rhodium-coordinated vinylcarbene intermediate. nih.gov This intermediate undergoes an electrocyclic ring closure to form an oxarhodacycle, which then collapses to yield the furan ring. nih.gov

The table below summarizes the key aspects of the mechanistic investigation into furo[3,2-c]pyridinone formation.

Mechanistic Step Description Key Findings
DeprotonationInitial removal of a proton by the base.-
Aza-Michael AdditionFormation of a new carbon-nitrogen bond.-
Electrophilic AdditionAddition of an electrophile to the intermediate.-
NaOH EliminationRemoval of sodium hydroxide.-
Concerted Ring-Opening and RecyclizationThe rate-determining step leading to the final ring system.Energy barrier of 30.2 kcal mol-1.
Anion Relay SequenceThe pathway of anionic charge transfer during the reaction.Determined to be N → Cα → O.
Influence of Reaction ConditionsThe role of solvent and counterions.Cooperative participation of water, DMSO, and Na+ ions is crucial.

Biological Activities and Pharmacological Relevance of Furo 3,2 C Pyridin 4 Amine Derivatives

Anticancer and Cytotoxic Effects

Derivatives based on the furopyridine nucleus have shown significant promise as cytotoxic agents against a variety of cancer types. Their mechanisms of action often involve the inhibition of key enzymes and pathways crucial for cancer cell proliferation and survival.

In Vitro Antiproliferative Activity against Various Cancer Cell Lines

The cytotoxic potential of furopyridine derivatives has been demonstrated across a broad spectrum of human cancer cell lines.

A series of novel furan-pyridinone derivatives demonstrated significant anti-tumor activity against esophageal cancer cell lines KYSE70 and KYSE150. nih.gov For instance, compound 4c at a concentration of 20 µg/mL showed a 99% inhibition of cell growth in both cell lines after 48 hours, with an IC₅₀ value of 0.655 µg/mL after 24 hours against the KYSE70 cell line. nih.gov

In the context of neurological cancers, trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives were identified as highly effective anticancer agents against the Neuro-2a (mouse neuroblastoma) cell line, with two compounds showing IC₅₀ values of 5.8 and 3.6 µM. nih.gov

Furthermore, new pyridine (B92270), pyrazolopyridine, and furopyridine derivatives have been tested for their cytotoxicity against several human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). nih.gov These compounds displayed significant inhibitory effects, with IC₅₀ ranges of 31.3–49.0 µM for HCT-116, 19.3–55.5 µM for MCF-7, 22.7–44.8 µM for HepG2, and 36.8–70.7 µM for A549. nih.gov Specifically, furo[3,2-c]pyran-4-one derivatives have shown selective cytotoxicity against the A549 lung cancer cell line.

Research on 1H-pyrrolo[3,2-c]pyridine derivatives revealed potent antitumor activities against Henrietta Lacks cervical cancer cells (HeLa). The compound 10t from this series was particularly potent, with an IC₅₀ value of 0.12 µM against HeLa cells.

In the realm of hematologic malignancies, furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives have demonstrated cytotoxicity against the MV4-11 acute myeloid leukemia (AML) cell line, which expresses the FLT3-ITD mutation. nih.gov These compounds were effective in the nanomolar range, with compounds 22 and 23 showing IC₅₀ values below 1 μM against MV4-11 cells. nih.gov Another study confirmed the potent antiproliferative effects of related inhibitors on MLL-fusion leukemia cell lines, including MV4-11. biointerfaceresearch.com

Table 1: In Vitro Antiproliferative Activity of Furo[3,2-c]pyridin-4-amine Derivatives

Compound Class Cell Line Cancer Type Activity (IC₅₀/GI₅₀) Reference
Furan-pyridinone (Cpd 4c) KYSE70 Esophageal 0.655 µg/mL nih.gov
Furan-pyridinone (Cpd 3e) KYSE150 Esophageal >40 µg/mL nih.gov
Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine Neuro-2a Neuroblastoma 3.6 µM nih.gov
Furopyridine Derivative HCT-116 Colon 31.3–49.0 µM nih.gov
Furopyridine Derivative MCF-7 Breast 19.3–55.5 µM nih.gov
Furopyridine Derivative HepG2 Liver 22.7–44.8 µM nih.gov
Furopyridine Derivative A549 Lung 36.8–70.7 µM nih.gov
1H-pyrrolo[3,2-c]pyridine (Cpd 10t) HeLa Cervical 0.12 µM
Furo[2,3-d]pyrimidine (B11772683) (Cpd 22) MV4-11 Leukemia <1 µM nih.gov

Inhibition of Tumor Cell Chemomigration and Invasion

Beyond inhibiting proliferation, certain furopyridine derivatives have been shown to impede the metastatic potential of cancer cells by inhibiting their migration and invasion.

Coumarin–furo[2,3-d]pyrimidone hybrid molecules were found to significantly inhibit the migration and invasion of HepG2 human liver cancer cells. Similarly, a novel pyridine derivative, compound H42 , was shown to inhibit the migration of ovarian cancer cells (A2780 and SKOV3). This inhibition was associated with a decrease in the expression of metastasis-promoting proteins like N-cadherin and an increase in E-cadherin.

In another study, ((3,4-dihydroxy benzylidene)hydrazinyl)pyridine-3-sulfonamide analogs were designed to target Rab27a, a protein involved in tumor metastasis. Two compounds, 3d and 3f , significantly inhibited the invasiveness of MDA-MB231 breast cancer cells and A375 melanoma cells. Their activity was linked to a reduction in extracellular matrix marker proteins and mesenchymal cell markers.

Antimicrobial and Antiviral Efficacy

The furopyridine scaffold is also a key component in compounds developed for infectious diseases, exhibiting a range of antibacterial, antifungal, and antiviral properties.

Antibacterial Activity

Various derivatives incorporating the furopyridine structure have demonstrated notable antibacterial effects. For instance, some furo[3,2-c]pyridine (B1313802) derivatives have shown moderate to good antimicrobial activity against bacteria such as Xanthomonas sp. and Erwinia amylovora. Additionally, newly synthesized furochromone derivatives were tested in vitro and showed high antimicrobial activity, with some compounds being comparable to the standard drug cefotaxime (B1668864) sodium. nih.gov Furo[2',3':4,5]pyrrolo[1,2-d] nih.govtriazine derivatives have also been evaluated for their antibacterial activity, with several compounds exhibiting higher efficacy than the standard 6-APA against various bacterial strains.

Antifungal Activity

The antifungal potential of this class of compounds is also significant. Amino derivatives of fused furo(thieno)[3,2-d]pyrimidines have been reported to possess antifungal activities. Studies on furochromone derivatives have demonstrated their efficacy against various fungi. nih.gov Furthermore, certain furo[3,2-c]pyridine derivatives showed potent activity against fungal pathogens like Fusarium oxysporum and Botrytis fabae, with Minimum Inhibitory Concentration (MIC) values as low as 6.25 μg/mL.

Antiviral Properties, including HIV-1 Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) and Influenza Virus Entry Inhibition

Furopyridine derivatives have emerged as a critical scaffold in the development of antiviral agents, particularly against HIV-1 and the influenza virus.

A class of furo[2,3-c]pyridine (B168854) thiopyrimidine derivatives has been identified as potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.gov One compound from this class, PNU-142721 , was found to be 50-fold more potent against wild-type HIV-1 than the marketed drug delavirdine. nih.gov Dihydrofuro[3,4-d]pyrimidine derivatives have also been developed as potent HIV-1 NNRTIs, with compounds 14b and 16c showing superior potency against a panel of HIV-1 resistant strains compared to etravirine (B1671769) and rilpivirine. These compounds were shown to act as HIV-1 NNRTIs through moderate RT enzyme inhibition.

In the context of influenza, pyrrolo[3,2-c]pyridin-4-amine (PPA) compounds have been identified as a new class of entry inhibitors. PPA demonstrated broad-spectrum activity against multiple influenza A viruses and influenza B virus by blocking the early stages of infection, specifically interfering with virus uncoating and the nuclear import of viral components. biointerfaceresearch.com

Table 2: Antiviral Activity of this compound Derivatives

Compound Class Virus Mechanism of Action Activity (EC₅₀) Reference
Dihydrofuro[3,4-d]pyrimidine (13c2, 13c4) HIV-1 (Resistant Strains) NNRTI 0.9–8.4 nM
Dihydrofuro[3,4-d]pyrimidine (14b) HIV-1 (Resistant Strains) NNRTI 5.79–28.3 nM
Dihydrofuro[3,4-d]pyrimidine (16c) HIV-1 (Resistant Strains) NNRTI 2.85–18.0 nM
Pyrrolo[3,2-c]pyridin-4-amine (PPA) Influenza A and B Entry Inhibition Not Specified biointerfaceresearch.com
Dihydrofuropyridinone (15a) Influenza A/B Neuraminidase Inhibition 17.4–21.1 µM

Enzyme Inhibition Profiles

Derivatives based on the furo-pyridine and structurally related fused heterocyclic systems have shown inhibitory activity against several important enzyme families, most notably kinases, as well as enzymes involved in nucleotide synthesis.

Kinase Inhibition (e.g., PI3 kinase p110a, Phosphodiesterase type 4, CDK2, VEGFR2, Tie-2, EphB4, BET bromodomains (BD1, BD2), Janus Kinases (JAK), Bruton's Tyrosine Kinase (BTK))

The modulation of kinase activity is a cornerstone of modern drug discovery, particularly in oncology and immunology. Furo[3,2-c]pyridine derivatives and their bioisosteres have been identified as inhibitors of several critical kinases.

Phosphoinositide 3-kinase (PI3K): The PI3K pathway is crucial for cell proliferation and survival. Pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives, which contain a furo-pyridine core, have been developed as PI3K inhibitors. nih.gov An initial hit, 4-morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine (a thieno- bioisostere), showed an IC50 of 1.4 µM against the p110α isoform. nih.govgoogle.com Structural modifications led to the discovery of the 2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative 10e , which was approximately 400 times more potent and also demonstrated strong inhibition of the p110β isoform. nih.govgoogle.com

Phosphodiesterase type 4 (PDE4): PDE4 is a key enzyme in regulating intracellular levels of cyclic AMP (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases. nih.gov While specific inhibitory data for this compound derivatives against PDE4 is not detailed in the provided research, related fused furo(thieno)[3,2-d]pyrimidine structures have been noted as PDE4 inhibitors. nih.gov This suggests the potential of the broader scaffold in this area. Research on other pyridine-containing heterocycles has identified potent and selective PDE4 inhibitors, underscoring the value of the pyridine motif in targeting this enzyme. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): Dysregulation of CDK2 is a hallmark of many cancers. mdpi.com A number of furopyridine derivatives have been synthesized and evaluated as CDK2 inhibitors. uniroma1.it One promising compound, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, exhibited an IC50 value of 0.93 µM against CDK2/cyclin A2. uniroma1.it This activity was comparable to the reference inhibitor roscovitine (B1683857) (IC50 0.394 μM). uniroma1.it

VEGFR2, Tie-2, and EphB4: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and involves multiple receptor tyrosine kinases (RTKs). A novel class of furo[2,3-d]pyrimidines has been identified as potent dual inhibitors of Tie-2 and VEGFR2. nih.gov The compound 7k (4-amino-3-(4-((2-fluoro-5-(trifluoromethyl)phenyl)amino-carbonylamino)phenyl)-2-(4-methoxyphenyl)furo[2,3-d]pyrimidine) showed exceptional potency, with IC50 values under 3 nM for both kinases. nih.gov The simultaneous inhibition of VEGFR-2, TIE-2, and EphB4 is considered a promising anti-angiogenic strategy, and research has focused on developing multi-target inhibitors based on conserved ATP-binding pockets. nih.gov

BET Bromodomains (BD1, BD2): Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that are key targets in cancer. nih.gov A series of furo[3,2-c]pyridin-4(5H)-one derivatives has been reported as novel and potent inhibitors selective for the second bromodomain (BD2). nih.gov The representative compound 8l (XY153) was found to be a highly potent inhibitor of the BRD4 BD2 domain with an IC50 of 0.79 nM and demonstrated a remarkable 354-fold selectivity over the BRD4 BD1 domain. nih.gov

Janus Kinases (JAK): The JAK family of tyrosine kinases is central to cytokine signaling pathways that drive immune-mediated inflammatory diseases. Orally available JAK inhibitors have been successfully used to treat conditions like rheumatoid arthritis. In this context, 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives have been designed as JAK inhibitors. Systematic research led to compound 7j , which strongly inhibited all four JAK isoforms and showed favorable pharmacokinetic properties.

Bruton's Tyrosine Kinase (BTK): BTK is a critical kinase in B-cell receptor signaling and a validated target in hematological malignancies. nih.gov While not a furo-pyridine, the closely related thieno[3,2-c]pyridin-4-amine (B1356683) scaffold has been used to design novel BTK inhibitors. nih.gov One compound from this series, 14g , displayed the most potent enzymatic inhibitory activity with an IC50 value of 12.8 nM and showed good kinase selectivity. nih.gov

Compound/SeriesTarget KinaseInhibitory Activity (IC50)Reference
Pyrido[3',2':4,5]furo[3,2-d]pyrimidine (10e)PI3Kα, PI3Kβ~400x more potent than 1.4 µM hit nih.govgoogle.com
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK20.93 µM uniroma1.it
Furo[2,3-d]pyrimidine (7k)VEGFR2, Tie-2< 3 nM nih.gov
Furo[3,2-c]pyridin-4(5H)-one (8l / XY153)BRD4 BD20.79 nM nih.gov
4-(Tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine (7j)JAK (pan-inhibitor)Strong inhibition of all 4 isoforms
Thieno[3,2-c]pyridin-4-amine (14g)BTK12.8 nM nih.gov

Inhibition of Dihydrofolate Reductase and Thymidylate Synthase

Dual inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two key enzymes in the folate pathway required for DNA synthesis, is an effective strategy in cancer chemotherapy.

Derivatives of fused heterocyclic systems related to furo-pyridines have shown significant activity against these enzymes. Classical and nonclassical furo[2,3-d]pyrimidines were synthesized as potential dual inhibitors of TS and DHFR, with classical analogues showing DHFR inhibitory activity in the micromolar to nanomolar range (IC50 10⁻⁶–10⁻⁸ M).

A structurally related thieno[2,3-d]pyrimidine, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (Compound 4 ), was identified as a highly potent dual inhibitor of both human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM). Furthermore, studies on 7-aryl-furo[3,2-g]pteridine-2,4(1H,3H)-diones demonstrated DHFR inhibition levels ranging from approximately 15% to 40%. nih.gov These findings highlight that the furo-pyrimidine and related scaffolds are highly conducive to dual TS and DHFR inhibition.

Compound/SeriesTarget EnzymeInhibitory Activity (IC50)Reference
Thieno[2,3-d]pyrimidine (Compound 4)Human Thymidylate Synthase (TS)40 nM
Human Dihydrofolate Reductase (DHFR)20 nM
Furo[2,3-d]pyrimidines (Classical Analogues)Dihydrofolate Reductase (DHFR)10⁻⁶–10⁻⁸ M

Other Enzyme Targets (e.g., S-Nitrosoglutathione Reductase, Histone Deacetylase)

S-Nitrosoglutathione Reductase (GSNOR): GSNOR is an enzyme that regulates levels of endogenous S-nitrosothiols, which are important signaling molecules. uniroma1.it While potent small-molecule inhibitors of GSNOR have been developed, current research highlights compounds based on indole (B1671886) and pyrrole (B145914) scaffolds rather than furo-pyridine structures. uniroma1.it

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.gov Research into novel HDAC inhibitors has explored various heterocyclic scaffolds. A series of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridines, which contain a related benzofuro-pyridine core, were developed as HDAC inhibitors. From this series, compound 12k was identified as a promising candidate with an IC50 of 30 nM against the Bel-7402 hepatocellular carcinoma cell line. Additionally, pyridine-based hydroxamates have been developed, with some showing subnanomolar potency for HDAC inhibition. nih.gov

Receptor Modulation and Agonist/Antagonist Activities

In addition to enzyme inhibition, furo-pyridine derivatives have been investigated for their ability to interact with G-protein coupled receptors (GPCRs), demonstrating potential in neuroscience and other therapeutic areas.

Kappa-Opioid Receptor Agonism

A series of 4-[(Alkylamino)methyl]furo[3,2-c]pyridines has been identified as novel and selective kappa-opioid receptor agonists. The nature of the substituent on the amino group was found to be critical for potency. For instance, a 3-pyrrolidinol (B147423) analogue (Compound 17 ) with an IC50 of 2.7 nM in a rabbit vas deferens assay was approximately five times more potent than its corresponding pyrrolidine (B122466) analogue (Compound 16 , IC50 = 15 nM). The activity was found to reside primarily in the (4S,3'S)-isomer (Compound 26 ), which displayed an exceptionally potent IC50 of 1.1 nM and showed high selectivity for the kappa-opioid receptor over mu- and delta-specific tissues.

CompoundTarget ReceptorAgonist Activity (IC50, rabbit vas deferens)Reference
Compound 16 (pyrrolidine analogue)Kappa-Opioid15 nM
Compound 17 (3-pyrrolidinol analogue)Kappa-Opioid2.7 nM
Compound 26 ((4S,3'S)-isomer)Kappa-Opioid1.1 nM

Serotonin (B10506) Receptor Affinity (5-HT1, 5-HT2)

Serotonin (5-HT) receptors are implicated in a wide array of physiological functions and are targets for drugs treating depression, anxiety, and migraines. The furo-pyridine scaffold has been explored as a bioisostere for the indole nucleus present in many serotonin receptor ligands. A series of substituted furo[3,2-b]pyridines (an isomer of the title compound's core) were evaluated for their utility as 5-HT1F receptor agonists. This effort led to the identification of 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide (Compound 5 ), a potent and selective 5-HT1F receptor agonist with potential for treating acute migraine. While this demonstrates the utility of the furo-pyridine scaffold for targeting serotonin receptors, specific affinity data for this compound derivatives at 5-HT1A or 5-HT2 receptors were not available in the reviewed literature.

Dopamine (B1211576) Receptor Interaction (D2)

Research into arylpiperazine derivatives of the furo[3,2-c]pyridine ring system has revealed that these molecules generally exhibit weak interaction with the dopamine D2 receptor. nih.gov In studies where these compounds were evaluated for their potential as antipsychotic agents, their affinity for the D2 receptor was found to be low. nih.gov This suggests that the pharmacological effects observed with this class of compounds are likely not mediated primarily through direct antagonism or agonism at this specific dopamine receptor subtype. nih.gov While many traditional and atypical antipsychotics derive their efficacy from potent D2 receptor blockade, the furo[3,2-c]pyridine series appears to operate via different mechanisms. nih.gov

Toll-like Receptor 8 (TLR8) Agonism and Immunomodulatory Effects

There is limited direct research available specifically characterizing the interaction of this compound derivatives with Toll-like Receptor 8 (TLR8). However, studies on the regioisomeric furo[2,3-c]quinolines and furo[3,2-c]quinolines have been conducted to evaluate their potential as TLR8 agonists. These compounds were synthesized and assessed for their ability to activate immune responses through TLR8, which is known to induce the production of T helper 1 (Th1)-polarizing cytokines.

In contrast, a class of atypical TLR8 activators, the 2,3-diamino-furo[2,3-c]pyridines, has been identified. While these compounds do activate TLR8-dependent NF-κB signaling, they are notably devoid of proinflammatory cytokine-inducing activities, indicating a dissociation between receptor engagement and downstream cytokine production.

Neuropharmacological and Other Biological Applications

Anticonvulsant Activity

Derivatives of fused pyridofuropyrimidine systems, specifically those containing the pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine core, have been synthesized and evaluated for their neurotropic activity, including anticonvulsant properties. nih.gov In preclinical models, the anticonvulsant effects of these compounds were assessed using the pentylenetetrazole (PTZ) test, which induces seizures. nih.gov

The investigation revealed that several of the synthesized compounds demonstrated notable anticonvulsant activity. nih.gov The efficacy of these derivatives was compared against established antiepileptic drugs such as ethosuximide (B1671622) and diazepam. nih.gov The results indicated that the studied compounds are superior to ethosuximide in providing protection against pentylenetetrazole-induced seizures, although they were found to be less potent than diazepam. nih.gov An important finding was that, unlike diazepam, these furo[3,2-c]pyridine-related derivatives did not induce muscle relaxation at the tested doses. nih.gov

The table below summarizes the anticonvulsant activity of selected pyrido[3′,2′:4,5]furo[3,2-d]pyrido[1,2-a]pyrimidine derivatives.

Table 1: Anticonvulsant Activity of Selected Furo[3,2-c]pyridine Derivatives in the PTZ Test

Compound ID Structure/Substituents Anticonvulsant Activity (% Protection)
6j R = 4-Cl-Ph High
6k R = n-Bu Highest
6n R = 2-thienyl Moderate-High
7h Pyrimido[1,2-a]azepine derivative with 2-furyl at position 5 High (similar to 6k)

Data sourced from studies on pyrido[3′,2′:4,5]furo[3,2-d]pyrido[1,2-a]pyrimidines and related structures. nih.gov Activity is presented qualitatively based on the source's findings.

Potential Antipsychotic Activity

The Furo[3,2-c]pyridine ring has been explored as a novel pharmacophore for potential antipsychotic agents. nih.gov Synthetic derivatives, particularly those incorporating an arylpiperazine moiety connected to the furo[3,2-c]pyridine core via a tetramethylene chain, have been tested in various behavioral models indicative of antipsychotic efficacy. nih.gov

These compounds demonstrated significant activity in preclinical assays, including the blockade of apomorphine-induced stereotypy and climbing behaviors in rodents. nih.gov They were also effective in conditioned avoidance response tests. nih.gov Despite these promising behavioral results suggesting antipsychotic potential, the mechanism appears to be distinct from many established antipsychotics. As noted previously, these furo[3,2-c]pyridine derivatives have a weak affinity for the dopamine D2 receptor. nih.gov However, they do show potent affinity for serotonin 5-HT1 and 5-HT2 receptors, suggesting their antipsychotic-like effects may be mediated through the serotonergic system. nih.gov Electrophysiological studies further support that these compounds utilize different mechanisms to achieve their biological effects compared to typical antipsychotics. nih.gov

Antinociceptive Activity

Based on a review of the available scientific literature from the conducted searches, there is no specific information regarding the evaluation of this compound derivatives for antinociceptive or analgesic activity. While related heterocyclic systems have been investigated for these properties, data directly pertaining to the this compound core structure in this context is not present in the sourced materials.

Structure Activity Relationship Sar Investigations of Furo 3,2 C Pyridin 4 Amine Derivatives

Influence of Amine Substituents on Biological Activity

The amine group at the 4-position of the furo[3,2-c]pyridine (B1313802) core is a critical anchor for biological activity, and its substitution patterns significantly dictate the potency and selectivity of the derivatives.

Research into 4-[(alkylamino)methyl]furo[3,2-c]pyridines as kappa-opioid receptor agonists has shown that the nature of the basic moiety is a key determinant of potency. nih.gov For instance, the introduction of a hydroxyl group on the pyrrolidine (B122466) substituent led to a notable increase in activity. The 3-pyrrolidinol (B147423) analogue (Compound 17 ) was found to be approximately five times more potent than the corresponding pyrrolidine analogue (Compound 16 ). nih.gov

Similarly, in the context of Bromodomain and Extra-Terminal (BET) protein inhibitors, functionalization of the amine group has been shown to modulate activity. For dopamine (B1211576) D1 receptor agonists, functionalizing the amine with aryloxy or heteroaromatic groups enhanced binding affinity. Studies on related heterocyclic scaffolds have demonstrated that while simple alkylamine substituents like ethylamine (B1201723) or propylamine (B44156) can confer activity, their precise length and branching influence selectivity for different bromodomains, such as BRD4 BD1 over BD2. core.ac.uk Furthermore, the biological activity of Furo[3,2-c]pyridin-4-ylmethanamine derivatives is often directly correlated with the specific amine fragments attached to the core structure, underscoring the importance of this position for SAR.

Table 1: Influence of Amine Substituents on Kappa-Opioid Receptor Agonist Activity nih.gov
CompoundAmine SubstituentIC50 (nM) in Rabbit Vas Deferens
Compound 16Pyrrolidine15
Compound 173-Pyrrolidinol2.7

Correlation between Core Scaffold Modifications and Pharmacological Potency

Modifications to the core furo[3,2-c]pyridine scaffold itself, such as atom replacement or ring fusion, have profound effects on pharmacological potency and even the class of biological activity observed.

A prominent example is the comparison between the furo[3,2-c]pyridine and the thieno[3,2-c]pyridine (B143518) ring systems. The replacement of the furan (B31954) oxygen with a sulfur atom alters the electronic properties and lipophilicity of the molecule. nih.gov This single-atom substitution can shift the therapeutic application from antipsychotic agents to potent Bruton's tyrosine kinase (BTK) inhibitors. researchgate.net For instance, thieno[3,2-c]pyridin-4-amine (B1356683) derivatives have been identified as novel and potent BTK inhibitors. researchgate.net

In other related fused systems, such as dihydrofuro[3,4-c]pyridines, replacing the furan oxygen with sulfur was found to generally decrease potency for perforin (B1180081) inhibition. researchgate.net Likewise, altering the lactone part of the core to a lactam resulted in a complete loss of activity, highlighting the sensitivity of the target interaction to the core structure. researchgate.net The exploration of different isomers, like the furo[2,3-b]pyridine (B1315467) core, has also been pursued, yielding compounds with activity against different pathogens like Trypanosoma cruzi. researchgate.netnih.gov These findings collectively demonstrate that the integrity and specific composition of the fused heterocyclic core are paramount for achieving desired pharmacological effects.

Table 2: Effect of Core Scaffold on Biological Target
Core ScaffoldKey Atomic FeaturePrimary Biological Target/ActivityReference
Furo[3,2-c]pyridineOxygenAntipsychotic, BET Inhibition nih.govexlibrisgroup.com
Thieno[3,2-c]pyridineSulfurAntipsychotic, BTK Inhibition nih.govresearchgate.net

Selectivity Studies for Specific Biological Targets (e.g., BET BD2 over BD1)

A significant achievement in the study of furo[3,2-c]pyridine derivatives has been the development of compounds with high selectivity for specific biological targets, particularly isoforms of the BET protein family. Pan-BET inhibitors have shown clinical efficacy but are often hampered by toxicity. nih.gov Therefore, designing inhibitors selective for one bromodomain (BD) over another, such as the second bromodomain (BD2) over the first (BD1), is a key therapeutic goal.

A series of furo[3,2-c]pyridin-4(5H)-one derivatives have emerged as exceptionally potent and selective inhibitors of the BRD4 BD2 domain. exlibrisgroup.comnih.gov The representative compound 8l (XY153) binds to BRD4 BD2 with a remarkable IC50 value of 0.79 nM and demonstrates a 354-fold selectivity over the BRD4 BD1 domain. exlibrisgroup.comnih.govresearchgate.net Another compound from a similar series, compound 45 , also showed potent BRD4 BD2 inhibition (IC50: 1.6 nM) with 328-fold selectivity over BRD4 BD1. researchgate.net This high degree of selectivity is crucial as it may help to separate the therapeutic anti-proliferative effects from the toxicities associated with pan-BET inhibition. exlibrisgroup.comnih.gov These studies exemplify how fine-tuning the furo[3,2-c]pyridine scaffold can achieve exquisite target selectivity.

Table 3: Selectivity of Furo[3,2-c]pyridin-4(5H)-one Derivatives for BET Bromodomains exlibrisgroup.comresearchgate.net
CompoundBRD4 BD1 IC50 (nM)BRD4 BD2 IC50 (nM)Selectivity (BD1/BD2)
8l (XY153)2800.79~354-fold
455241.6328-fold

Key Pharmacophoric Elements and Their Contribution to Ligand-Target Interactions

The biological activity of furo[3,2-c]pyridin-4-amine derivatives is underpinned by specific pharmacophoric elements that engage in crucial interactions with their target proteins. The furanopyridine moiety itself is a key pharmacophore, providing a rigid scaffold for the precise orientation of interacting groups. ontosight.ai

In the case of the highly selective BET BD2 inhibitors, the selectivity is attributed to specific hydrophobic interactions between the ligand and unique residues within the BD2 binding pocket, such as Pro113 and Tyr113. For the closely related thieno[3,2-c]pyridin-4-amine scaffold acting as BTK inhibitors, molecular modeling has identified key hydrogen bond interactions as critical for activity. These include hydrogen bonds between the nitrogen atom of the thieno[3,2-c]pyridine core and the backbone of Met477, as well as with a key water molecule in the binding site. researchgate.net

Pharmacophore models, which map out the essential features for binding, typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic interactions, and hydrophobic contacts. preprints.orgmdpi.com In some furo[2,3-d]pyrimidine (B11772683) derivatives, favorable cation-π interactions have been identified as crucial for potent EGFR inhibition, demonstrating the diverse range of interactions these scaffolds can engage in. nih.gov

Stereoisomeric Effects on Biological Activity

When chiral centers are present in the substituents of this compound derivatives, the stereochemistry often has a dramatic effect on biological activity. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific recognition and binding.

A clear example is found in the 4-[(alkylamino)methyl]furo[3,2-c]pyridine series of kappa-opioid agonists. The racemic compound 17 was found to be a potent agonist, but subsequent resolution of its stereoisomers revealed that the major biological activity resided in the (4S,3'S)-isomer, Compound 26 , which was significantly more potent. nih.gov

Similarly, in a series of furo[2,3-d]pyrimidin-4-amines designed as EGFR inhibitors, the activity was highly dependent on the correct stereochemistry of a chiral 4-benzylamino group. nih.gov In another related series targeting BET bromodomains, the (R)-3-pyrrolidine substituent conferred greater BRD4 BD1 activity than its (S)-isomer. core.ac.uk The presence of chiral centers is a critical consideration in the design of these compounds, as the specific stereoisomeric configuration can be the difference between a highly potent drug candidate and an inactive molecule. ontosight.ai

Table 4: Stereoisomeric Effects on Kappa-Opioid Receptor Agonist Activity nih.gov
CompoundStereochemistryIC50 (nM) in Rabbit Vas Deferens
17Racemic Mixture2.7
26(4S,3'S)-isomer1.1

Quantitative Structure-Activity Relationship (QSAR) Modeling

To better rationalize and predict the biological activity of furo[3,2-c]pyridine derivatives, researchers have employed Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies use statistical methods to correlate the chemical structures of compounds with their biological activities, resulting in mathematical models that can predict the potency of new, unsynthesized analogues.

For instance, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been performed on furo[3,2-c]pyridine derivatives to build models for anticancer activity. grafiati.com These models provide a basis for the future rational design of more active and selective inhibitors against specific cancer cell lines like HeLa and HepG2. grafiati.com

Similar studies have been conducted on the closely related thieno[3,2-c]pyridine-4-amine scaffold for BTK inhibition. researchgate.net Receptor-guided CoMFA and CoMSIA models were generated based on the docked conformation of the most active compounds, yielding robust models that were validated for their predictive power. researchgate.net For a series of furo[3,2-b]indole derivatives, another related scaffold, a QSAR model was generated using multiple linear regression (MLR), which successfully predicted new derivatives with enhanced anticancer activity. researchgate.net These computational approaches are invaluable tools that complement experimental synthesis and testing, accelerating the drug discovery process by prioritizing the most promising candidates.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking simulations are widely employed to predict the preferred orientation of a ligand when bound to a receptor, elucidating the specific interactions that stabilize the complex. For Furo[3,2-c]pyridin-4-amine and its derivatives, these studies have been crucial in identifying and characterizing their interactions with a variety of important biological targets.

Research has shown that derivatives of this scaffold can act as potent inhibitors of several protein kinases. nih.gov For instance, molecular docking has been used to study the interactions of this compound derivatives with the Epidermal Growth Factor Receptor (EGFR) and EphB3 kinase. A novel class of 3,7-diphenyl-4-amino-furo-[3,2-c]pyridines was specifically designed to target angiogenetic kinases, including VEGFR2, Tie-2, and EphB4. nih.gov Similarly, docking studies have been performed on related furopyridine derivatives to understand their binding to the CDK2 enzyme. mdpi.com While the thieno[3,2-c]pyridine (B143518) scaffold is a close structural analog, docking studies on its derivatives have revealed key interactions within the active site of Bruton's tyrosine kinase (BTK), such as hydrogen bonding with the methionine residue Met477. researchgate.net

Beyond kinases, these compounds have been investigated as inhibitors of other protein families. Notably, derivatives of Furo[3,2-c]pyridin-4(5H)-one were identified as selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra Terminal (BET) protein BRD4. nih.gov Docking studies have also been performed to analyze the interaction of related pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-amines with DNA (cytosine-5)-methyltransferase 1 (DNMT1). mdpi.comnih.gov In these studies, the bromo-adjacent homology domain 2 (BAH2) of DNMT1 was identified as a potential binding site. nih.gov Furthermore, simulations have explored the docking of a spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivative into an estrogen receptor, highlighting the broad range of targets for this chemical class. mdpi.com

Compound ClassBiological TargetSpecific Binding Site/ResidueReference
This compound derivativesEGFR, EphB3 KinaseActive Site
3,7-diphenyl-4-amino-furo-[3,2-c]pyridinesVEGFR2, Tie-2, EphB4ATP binding site nih.gov
Furo[3,2-c]pyridin-4(5H)-one derivativesBET Proteins (BRD4)Second Bromodomain (BD2) nih.gov
Pyrido[3′,2′:4,5]furo[3,2-d]pyrimidin-8-aminesDNA (cytosine-5)-methyltransferase 1 (DNMT1)BAH2 Domain nih.gov
Furopyridine derivativesCDK2Active Site mdpi.com
Thieno[3,2-c]pyridin-4-amine (B1356683) derivativesBruton's tyrosine kinase (BTK)Met477 researchgate.net
Spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivativeEstrogen ReceptorNot specified mdpi.com

Prediction of Binding Affinities and Modes of Action

Following docking simulations, binding affinities and specific modes of action can be predicted, providing quantitative and qualitative measures of a compound's potential efficacy. The primary mechanism of action for this compound involves its interaction with specific molecular targets, often leading to enzyme inhibition.

The binding affinity is enhanced by specific molecular interactions. It is suggested that the amino group at the 4-position can facilitate crucial hydrogen bonding with target proteins, while the fused furo[3,2-c]pyridine (B1313802) ring system can improve binding through π-stacking interactions. evitachem.com The significance of these interactions is reflected in the potent inhibitory activities observed for various derivatives. For example, one this compound derivative displayed an IC₅₀ value of 1.04 µM against EphB3 kinase. A derivative of Furo[3,2-c]pyridin-4(5H)-one, compound 8l (XY153), was found to potently bind to the BD2 domain of BRD4 with an IC₅₀ of just 0.79 nM, demonstrating 354-fold selectivity over the BD1 domain. nih.gov This compound also showed strong antiproliferative effects against the MV4-11 tumor cell line with an IC₅₀ of 0.55 nM. nih.gov

Calculated binding energies from docking studies offer another metric for affinity, with values for a related spiro-furopyran derivative and an estrogen receptor falling in the range of -4 to -9 kcal/mol. mdpi.com For other furopyridine derivatives targeting the CDK2 enzyme, IC₅₀ values as low as 0.24 µM have been reported. mdpi.com Studies on related compounds have also shown that while potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors is observed, the interaction with the dopamine (B1211576) D2 receptor is weak. nih.gov Furthermore, structure-activity relationship (SAR) studies indicate that the placement of substituents can have a significant steric effect, potentially reducing the ligand-receptor interaction. nih.gov

Compound/DerivativeTargetBinding Affinity (IC₅₀)Reference
This compound derivative (Compound 4c)EphB3 Kinase1.04 µM
Furo[3,2-c]pyridin-4(5H)-one derivative (Compound 8l)BRD4 BD20.79 nM nih.gov
Furo[3,2-c]pyridin-4(5H)-one derivative (Compound 8l)MV4-11 cell line0.55 nM nih.gov
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK20.24 µM mdpi.com
Thieno[3,2-c]pyridin-4-amine derivative (Compound 14g)BTK Enzyme12.8 nM researchgate.net

Pharmacophore Model Development for Drug Design

The furo[3,2-c]pyridine core is recognized as a valuable pharmacophore, which is an ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. nih.govacs.org Pharmacophore models serve as templates in drug design, guiding the synthesis of new molecules with desired biological activities.

A notable application of this approach involved the design of a novel class of 3,7-diphenyl-4-amino-thieno- and furo-[3,2-c]pyridines. nih.govlookchem.com These compounds were developed based on pharmacophore models of known ATP competitive kinase inhibitors, leading to the successful discovery of potent inhibitors for several angiogenetic targets. nih.govlookchem.com This demonstrates how the furo[3,2-c]pyridine scaffold can be effectively utilized within a rational drug design framework. By identifying the key interaction points—such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic centers (HC), and aromatic interactions (AI)—researchers can strategically modify the core structure to enhance potency and selectivity. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies on furopyridine derivatives and related heterocyclic systems provide valuable information on their electronic properties, chemical reactivity, and stability. researchgate.nethep.com.cn

Analytical Characterization and Methodological Advancements in Furo 3,2 C Pyridin 4 Amine Research

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of Furo[3,2-c]pyridin-4-amine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

Detailed analysis of the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to each proton. A broad singlet observed at δ 4.90 ppm is characteristic of the two protons of the primary amine (-NH₂) group. The protons on the heterocyclic rings appear at δ 6.65 (singlet), δ 6.96 (doublet, J = 6.0 Hz), δ 7.58 (singlet), and δ 7.98 (doublet, J = 6.0 Hz), confirming the fused furo-pyridine structure. heteroletters.org

The ¹³C NMR spectrum provides further confirmation by identifying the unique carbon atoms in the molecule. For this compound, spectral data shows seven distinct carbon signals at δ 104.9, 109.9, 113.0, 143.6, 148.2, 157.1, and 160.9 ppm, which corresponds to the carbon framework of the fused heterocyclic system. heteroletters.org

TechniqueSolventReported Chemical Shifts (δ) in ppmSource
¹H NMR CDCl₃4.90 (br.s, 2H, -NH₂), 6.65 (s, 1H), 6.96 (d, 1H, J=6.0 Hz), 7.58 (s, 1H), 7.98 (d, 1H, J=6.0 Hz) heteroletters.org
¹³C NMR CDCl₃104.9, 109.9, 113.0, 143.6, 148.2, 157.1, 160.9 heteroletters.org

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. The IR spectrum of this compound, typically measured using a potassium bromide (KBr) pellet, displays several characteristic absorption bands. heteroletters.org

Prominent bands are observed at 3452 and 3330 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine (N-H) group. A broad band at 3194 cm⁻¹ is also noted. The spectrum includes absorptions for C-H stretching (2958, 2924 cm⁻¹) and a series of sharp peaks in the fingerprint region (1625-854 cm⁻¹) that are characteristic of the fused aromatic ring structure, including C=C and C=N stretching vibrations. heteroletters.orgchemicalbook.com

Vibrational ModeReported Absorption Bands (νₘₐₓ in cm⁻¹)Source
N-H Stretching3452, 3330, 3194 heteroletters.org
C-H Stretching2958, 2924 heteroletters.org
C=C and C=N Stretching / Ring Vibrations1625, 1596, 1537, 1468, 1440 heteroletters.org
Fingerprint Region1383, 1258, 1209, 1118, 1058, 998, 903, 854 heteroletters.org

Mass Spectrometry (e.g., MALDI-TOF, HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, Electron Ionization Mass Spectrometry (EI-MS) shows a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 135.2, which corresponds to the molecular weight of the compound and confirms its identity. heteroletters.org High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₇H₆N₂O). Predicted HRMS data indicates an exact mass of 134.04802 Da for the neutral molecule. researchgate.net The fragmentation patterns observed in tandem MS/MS experiments can further elucidate the structure by showing characteristic losses of fragments from the parent ion. kru.ac.in

TechniqueIonm/z (Relative Abundance)Source
EI-MS [M]⁺135.2 (100%) heteroletters.org
Predicted HRMS [M+H]⁺135.05530 researchgate.net
[M+Na]⁺157.03724 researchgate.net

X-ray Crystallographic Analysis for Absolute Configuration and Structure Confirmation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule, providing unequivocal proof of its structure and absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For complex heterocyclic systems, X-ray analysis can resolve any ambiguities in connectivity or stereochemistry that may not be fully clarified by spectroscopic methods alone. studylib.net

While this technique has been successfully applied to confirm the structures of related furo[2,3-d]pyrimidines and other complex heterocyclic derivatives, published X-ray crystallographic data for the parent compound, this compound, are not currently available in the scientific literature. Obtaining such data would require the successful growth of a high-quality single crystal of the compound suitable for diffraction analysis.

Development and Optimization of Biological Assays

To evaluate the biological activity of this compound and its derivatives, robust and reproducible in vitro assays are essential. These assays are optimized to measure specific cellular responses, such as changes in cell viability and cytotoxicity, upon exposure to the compound.

Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB)

Cell viability and cytotoxicity are commonly assessed using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays. These methods are well-suited for high-throughput screening of compounds in multi-well plates.

The MTT assay measures the metabolic activity of living cells. Viable cells possess mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells and can be quantified spectrophotometrically.

The SRB assay , in contrast, is a method based on the measurement of total cellular protein content. SRB is an aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye, measured after extraction, provides an estimate of the total cell mass, which is indicative of cell number and proliferation.

While derivatives of related furo-pyridine systems have been evaluated for cytotoxic effects using such assays, specific data detailing the cytotoxicity (e.g., IC₅₀ values) of the parent this compound from MTT or SRB assays against human cell lines are not described in the reviewed primary literature.

Enzyme Inhibition Assays (e.g., IC50 determinations)

Derivatives of the furopyridine scaffold have been extensively evaluated for their ability to inhibit various enzymes, a critical step in identifying potential therapeutic agents. The half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%, is a key metric in these assays.

Research has shown that compounds with a furopyridine core can act as potent enzyme inhibitors. For instance, a series of furo[3,2-c]pyridin-4(5H)-one derivatives were identified as novel selective inhibitors of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) family of proteins. The representative compound, 8l (XY153), demonstrated potent binding to the BRD4 BD2 with an IC50 value of 0.79 nM. nih.gov Similarly, related furopyridine structures have been investigated for their inhibitory effects on other enzyme classes. Furo[3,2-c]coumarins have been tested as inhibitors of cholinesterases and monoamine oxidases, with one derivative showing an IC50 of 4.1 μM against human acetylcholinesterase (hAChE) and a submicromolar IC50 value of 561 nM against monoamine oxidase B (MAO B). nih.gov

Furthermore, isomers and related structures like furo[2,3-b]pyridine (B1315467) derivatives have shown activity against cyclin-dependent kinase 2 (CDK2). One such derivative, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate, exhibited an IC50 value of 0.93 µM against the CDK2/cyclin A2 enzyme complex. nih.gov These findings highlight the versatility of the furopyridine scaffold in targeting a diverse range of enzymes.

Compound ClassTarget Enzyme/ProteinReported IC50Source
Furo[3,2-c]pyridin-4(5H)-one derivative (8l/XY153)BRD4 BD20.79 nM nih.gov
Furo[3,2-c]coumarin derivative (3d)Human Acetylcholinesterase (hAChE)4.1 µM nih.gov
Furo[3,2-c]coumarin derivative (3d)Monoamine Oxidase B (MAO B)561 nM nih.gov
Furo[2,3-b]pyridine derivative (14)CDK2/cyclin A20.93 µM nih.gov

Antiviral and Antimicrobial Activity Testing Protocols

The evaluation of this compound and its analogs for antimicrobial and antiviral properties involves a variety of standardized testing protocols designed to determine their efficacy against pathogenic microorganisms. These protocols typically measure the minimum inhibitory concentration (MIC) for bacteria and fungi, or the half-maximal effective concentration (EC50) for viruses.

Antimicrobial Testing: Protocols for assessing antimicrobial activity often involve broth microdilution or disk diffusion methods. mdpi.commdpi.com In these assays, compounds are tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, furo[3,2-c]pyrones and furo[3,2-c]coumarins have been evaluated against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli, and fungi like Aspergillus niger and Candida albicans. researchgate.net One furo[3,2-c]pyrone derivative showed an MIC of 0.0120 μmol/ml against B. subtilis, while a furo[3,2-c]coumarin derivative exhibited the same MIC against fungal strains. researchgate.net Similarly, related furo[2,3-c]pyrazole derivatives were screened against bacteria and fungi, with one compound showing an MIC of 3.125 μg/mL against B. subtilis, which was equivalent to the standard drug chloramphenicol. nih.gov

Antiviral Testing: For antiviral activity, cell-based assays are commonly employed. A cytopathic effect (CPE) reduction assay is a frequent method used to determine the antiviral activities of synthesized compounds. nih.gov This assay measures the ability of a compound to protect host cells from virus-induced damage. For instance, this protocol was used to test 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones against influenza virus in Madin-Darby canine kidney (MDCK) cells. nih.gov Another advanced technique is the use of reporter viruses, such as a green fluorescent protein (GFP)-expressing influenza virus (PR8GFP assay), where a reduction in GFP expression indicates viral inhibition. nih.gov Time-of-addition assays are also utilized to pinpoint the stage of the viral life cycle that is blocked by the compound, such as entry, replication, or egress. nih.gov

Compound ClassOrganismAssay TypeReported Activity (MIC)Source
Furo[3,2-c]pyrone (6b)Escherichia coliMicrodilution0.0108 μmol/ml researchgate.net
Furo[3,2-c]pyrone (9f)Bacillus subtilisMicrodilution0.0120 μmol/ml researchgate.net
Furo[3,2-c]coumarin (9f)Fungal StrainsMicrodilution0.0120 μmol/ml researchgate.net
Furo[2,3-c]pyrazole (12)Bacillus subtilisMicrodilution3.125 µg/mL nih.gov
Furo[2,3-c]pyrazole (7, 13)Botrytis fabae & Fusarium oxysporumMicrodilution6.25 µg/mL nih.gov

Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its biological target. For derivatives of Furo[3,2-c]pyridine (B1313802), these assays are crucial for understanding their mechanism of action at a molecular level, particularly for non-enzymatic targets like cellular receptors or protein interaction domains.

A significant example is the characterization of furo[3,2-c]pyridin-4(5H)-one derivatives as inhibitors of the BET protein family. nih.gov These proteins contain bromodomains (BD1 and BD2) that act as "readers" of epigenetic marks. Specific binding assays are used to quantify the interaction between the compounds and these individual domains. Research has demonstrated that a representative compound from this series, 8l (XY153), potently binds to the second bromodomain of BRD4 (BRD4 BD2) with an IC50 of 0.79 nM. nih.gov Critically, these assays also establish selectivity. The same study found that compound 8l displayed a 354-fold selectivity for BRD4 BD2 over the first bromodomain, BRD4 BD1. nih.gov Such assays are essential for developing domain-selective inhibitors, which can help in separating therapeutic efficacy from potential toxicity. While the specific format of the assay (e.g., AlphaScreen, TR-FRET) is determined by the research context, the output consistently provides quantitative measures of binding affinity (like Ki or IC50) and selectivity against related targets.

Compound ClassBinding TargetKey FindingReported ValueSource
Furo[3,2-c]pyridin-4(5H)-one (8l/XY153)BRD4 Bromodomain 2 (BD2)Binding Affinity (IC50)0.79 nM nih.gov
Furo[3,2-c]pyridin-4(5H)-one (8l/XY153)BRD4 BD2 vs. BRD4 BD1Binding Selectivity354-fold nih.gov

Preclinical Evaluation and Translational Research of Furo 3,2 C Pyridin 4 Amine Derivatives

In Vitro and In Vivo Efficacy Studies in Disease Models

Derivatives of the furopyridine scaffold have demonstrated significant efficacy in various preclinical disease models, particularly in oncology and pain management.

In Vitro Efficacy: The cytotoxic potential of furopyridine derivatives has been evaluated against a range of human cancer cell lines. nih.govmdpi.com A series of novel furan[3,2-c]pyridine derivatives showed significant anti-tumor activity against KYSE70 and KYSE150 esophageal cancer cells. mdpi.com Notably, compound 4c exhibited exceptional cytotoxicity, achieving a 99% inhibition of cell growth in both cell lines at a concentration of 20 µg/mL after 48 hours. mdpi.com Its IC₅₀ value against KYSE70 cells was 0.655 µg/mL after 48 hours. mdpi.com

Other derivatives have shown broad anti-proliferative activity. For instance, furopyridine derivative 14 displayed superior activity against colon cancer cell lines compared to other pyridine (B92270) derivatives. nih.gov In a separate study, furopyridine compounds PD18 and PD56 were highly potent against non-small cell lung cancer (NSCLC) cell lines A549 and H1975. nih.gov Similarly, pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative 10e showed anti-proliferative activity across various cell lines, including the multi-drug resistant MCF7/ADR-res breast cancer cells. nih.gov The related pyrrolo[3,2-c]pyridine derivative 1r was also effective against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM. nih.gov

Table 1: In Vitro Cytotoxicity of Furo[3,2-c]pyridine (B1313802) Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ ValueSource
Compound 4cKYSE70Esophageal0.655 µg/mL (48h) mdpi.com
Compound 4cKYSE150Esophageal99% inhibition at 20 µg/mL mdpi.com
PD18A549, H1975NSCLCPotent (nanomolar range) nih.gov
PD56A549, H1975NSCLCPotent (nanomolar range) nih.gov
Compound 1r (pyrrolo[3,2-c]pyridine)VariousOvarian, Prostate, Breast0.15–1.78 µM nih.gov
Compound 10e (pyrido[3',2':4,5]furo[3,2-d]pyrimidine)HeLa, MCF7/ADR-resCervical, BreastEffective nih.gov

In Vivo Efficacy: The promising in vitro results have been translated into in vivo models. The pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivative 10e was found to be effective against HeLa human cervical tumor xenografts in nude mice. nih.gov This demonstrates the potential of this scaffold to inhibit tumor growth in a living system.

Beyond oncology, 4-[(Alkylamino)methyl]furo[3,2-c]pyridine derivatives have been investigated for their analgesic properties. Compound 26 , a specific stereoisomer, displayed excellent antinociceptive activity in the mouse acetylcholine-induced abdominal constriction test, with a potent ED₅₀ of 0.001 mg/kg when administered subcutaneously. sigmaaldrich.com This highlights the potential of this chemical class in developing new pain management therapies.

Cellular Mechanism Investigations (e.g., STAT3 and NF-κB activation, virus uncoating, nuclear import)

Research into the cellular mechanisms of furopyridine derivatives has pointed towards the modulation of key signaling pathways involved in cancer and viral infections.

STAT3 and NF-κB Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that are often constitutively activated in cancer cells, promoting proliferation and survival. oncotarget.comnih.gov The interaction and cooperation between STAT3 and NF-κB can enhance cancer cell aggressiveness. researchgate.net Studies on related heterocyclic compounds suggest that furopyridine derivatives may exert their anticancer effects by targeting these pathways. For example, inhibition of either STAT3 or NF-κB has been shown to reduce the expression of anti-apoptotic proteins like Mcl-1 and Bcl-xL, leading to apoptosis in cancer cells. oncotarget.com Chalcones, for instance, have been shown to inhibit the STAT3 pathway by interfering with the phosphorylation of STAT3 proteins. nih.gov The furopyridine scaffold is being explored for its ability to inhibit kinases involved in these signaling cascades.

Antiviral Mechanisms: Virus Uncoating and Nuclear Import: Some derivatives have shown potential as antiviral agents by interfering with critical steps of the viral life cycle. A study on pyrrolopyridinamine, a structurally related compound, found that it exhibits broad-spectrum activity against multiple influenza A viruses and influenza B virus. nih.gov The mechanism of action was traced to the early stages of infection, specifically interfering with post-fusion processes like virus uncoating and the subsequent nuclear import of viral ribonucleoprotein (vRNP) complexes. nih.gov

The influenza virus polymerase, a heterotrimeric complex of PB1, PB2, and PA subunits, must be imported into the host cell nucleus for viral replication to occur. nih.govnih.gov This import is a tightly regulated process mediated by cellular importins. grk2771.de The PB1/PA dimer is imported separately from PB2, and they assemble into the functional trimeric polymerase inside the nucleus. nih.gov By blocking the uncoating or nuclear import of these components, furopyridine derivatives could effectively halt viral replication, making them attractive candidates for new antiviral drug development. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

The evaluation of how the body affects the drug (pharmacokinetics) and how the drug affects the body (pharmacodynamics) is crucial for preclinical development.

Pharmacodynamics (PD): The pharmacodynamic effects of furopyridine derivatives are evident from their potent biological activities. The sub-nanomolar efficacy of compound 26 in in vivo pain models demonstrates strong engagement with its biological target, the kappa-opioid receptor. sigmaaldrich.com In oncology, the ability of derivative 10e to inhibit tumor growth in xenograft models confirms its anti-proliferative effects in vivo. nih.gov Furthermore, studies on related thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine derivatives showed they have distinct effects on dopamine (B1211576) neurons, indicating that even with structural similarities, different derivatives can employ different mechanisms to achieve their biological effects. nih.gov

Pharmacokinetics (PK): While specific pharmacokinetic data for Furo[3,2-c]pyridin-4-amine derivatives are not extensively detailed in the available literature, insights can be drawn from related structures. The furopyrimidine scaffold is recognized as a key component in many cytotoxic agents partly due to its capacity to improve aqueous solubility and bioavailability, which can lead to enhanced pharmacokinetic profiles. nih.gov This suggests that derivatives from this class could possess favorable drug-like properties. For example, some related pyrrolo[3,4-c]pyridine derivatives have shown excellent bioavailability and a favorable pharmacokinetic profile in preclinical assessments. nih.gov Theoretical ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for some active pyridine-urea derivatives showed they passed filters like the Lipinski and Veber rules, suggesting good oral bioavailability. mdpi.com

Safety Profiling in Preclinical Models

A critical aspect of preclinical evaluation is determining the safety of a potential drug candidate. This involves assessing its toxicity towards normal, non-cancerous cells and tissues.

Several studies have highlighted the selectivity of furopyridine derivatives, showing they can be potent against cancer cells while remaining non-toxic to normal cells. For example, furopyridine compounds PD18 and PD56 were cytotoxic to NSCLC cell lines but were found to be nontoxic to normal Vero cells. nih.govacs.org Similarly, the pyrrolo[3,2-c]pyridine derivative 1r showed a favorable selectivity index, being 3.2 to 38.1 times more potent against a panel of cancer cells than against normal human fibroblasts (HS 27). nih.gov This selectivity is a highly desirable trait for an anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects.

Acute toxicity studies have been carried out for some related compounds in mice to establish safe dosage ranges for in vivo efficacy studies. mdpi.com

Table 2: Preclinical Safety Profile - Selectivity of Furopyridine Derivatives

CompoundTarget Cancer Cell Line (IC₅₀)Normal Cell Line (Toxicity/IC₅₀)SelectivitySource
PD18A549, H1975 (NSCLC)Vero (Nontoxic)High nih.govacs.org
PD56A549, H1975 (NSCLC)Vero (Nontoxic)High nih.govacs.org
Compound 1r (pyrrolo[3,2-c]pyridine)Ovarian, Prostate, Breast (0.15–1.78 µM)HS 27 Fibroblasts3.2 to 38.1 times more selective for cancer cells nih.gov

Future Directions and Research Perspectives for Furo 3,2 C Pyridin 4 Amine

Exploration of Novel Therapeutic Targets and Indications

The Furo[3,2-c]pyridine (B1313802) core is a versatile pharmacophore with established biological activities. acs.org Derivatives of this scaffold have been investigated for a range of therapeutic applications, and future research will likely expand upon these initial findings to identify new molecular targets and disease indications for Furo[3,2-c]pyridin-4-amine and its analogs.

One promising area of exploration is in the development of selective receptor agonists and antagonists. For instance, certain 4-[(alkylamino)methyl]furo[3,2-c]pyridines have been identified as selective κ-opioid receptor agonists, demonstrating potential as potent antinociceptive agents. acs.orgnih.gov Future studies could focus on optimizing the substituents on the this compound backbone to enhance selectivity and potency for other receptor families implicated in neurological and psychiatric disorders.

Furthermore, the Furo[3,2-c]pyridine scaffold has been investigated for its potential in treating a variety of conditions. Derivatives have shown promise as antihypertensive and diuretic agents. There is also potential for their use in photodynamic therapy and as antimicrobial agents. Recent studies have also pointed to the potential for Furo[3,2-c]pyridine derivatives as Rho-kinase (ROCK) inhibitors, which could be beneficial in treating pulmonary diseases like asthma and chronic obstructive pulmonary disease (COPD). google.comepo.org The core structure is also being explored in the context of dopamine (B1211576) D1 receptor agonists for neurological and psychiatric disorders. nih.gov

The structural and electronic properties of this compound make it a valuable starting point for structure-activity relationship (SAR) studies. By systematically modifying the core and its substituents, researchers can probe the molecular interactions that govern biological activity, leading to the design of new drugs with improved therapeutic profiles.

Development of Advanced and Sustainable Synthetic Routes

The synthesis of Furo[3,2-c]pyridine derivatives is an active area of research, with a growing emphasis on developing more efficient, cost-effective, and environmentally friendly methods. ias.ac.ineuroasiapub.org Traditional synthetic routes can be multi-stepped and may require harsh reaction conditions. ontosight.ai Future research will likely focus on the development of novel synthetic strategies that overcome these limitations.

Catalysis is another key area for advancement. The use of transition-metal catalysts, such as palladium and nickel, has shown promise in facilitating the synthesis of furopyridine derivatives. bohrium.commdpi.com Future research may explore the use of novel catalytic systems, including biocatalysts and heterogeneous catalysts, to improve selectivity and sustainability. nih.gov The development of catalyst-free reactions, such as those utilizing the inherent reactivity of starting materials in specific solvents, also presents a promising avenue for sustainable synthesis. researchgate.net

Integration of Furo[3,2-c]pyridine Scaffolds into New Chemical Entities

The unique structural features of the Furo[3,2-c]pyridine scaffold make it an attractive building block for the design of new chemical entities (NCEs) with diverse pharmacological properties. jchemrev.comjchemrev.com The fusion of the furan (B31954) and pyridine (B92270) rings creates a rigid, planar structure that can effectively interact with biological targets. ias.ac.in

Future research will likely focus on incorporating the Furo[3,2-c]pyridine moiety into larger, more complex molecules to create novel drugs. This can be achieved through various chemical strategies, including the formation of amide derivatives and the use of linkers to connect the scaffold to other pharmacophores. kru.ac.inresearchgate.net For example, research has been conducted on creating amide derivatives of this compound with potential antibacterial activity. studylib.net

The concept of "molecular hybridization," where two or more pharmacophores are combined into a single molecule, is a promising strategy for developing multifunctional drugs. The Furo[3,2-c]pyridine scaffold can serve as a versatile platform for this approach, allowing for the creation of NCEs that can simultaneously modulate multiple biological targets.

Applications in Advanced Materials Science (e.g., Organic Light-Emitting Diodes)

Beyond its applications in medicinal chemistry, the Furo[3,2-c]pyridine scaffold possesses unique electronic and photophysical properties that make it a promising candidate for use in advanced materials. ias.ac.in In particular, its potential in the development of organic light-emitting diodes (OLEDs) has garnered significant attention. acs.org

Iridium complexes based on Furo[3,2-c]pyridine ligands have been shown to be highly efficient phosphorescent emitters with tunable emission colors spanning the entire visible range. acs.org By modifying the ligands attached to the iridium center, the emission properties of the complex can be finely tuned, making them suitable for use in full-color OLED displays. acs.org

Q & A

Q. What are the common synthetic routes for Furo[3,2-c]pyridin-4-amine derivatives?

this compound derivatives are typically synthesized via cyclization of substituted acrylates or through nucleophilic aromatic substitution. For example, 4-chloro-furo[3,2-c]pyridine intermediates can undergo Suzuki coupling with arylboronic acids to introduce functional groups at the 4-position . Reaction conditions (e.g., catalyst choice, temperature) significantly impact yields, which range from 5% to 99% depending on steric and electronic factors .

Q. How are this compound derivatives characterized structurally?

Structural confirmation relies on 1^1H/13^13C NMR to identify proton environments and carbon frameworks, while mass spectrometry (MS) validates molecular weights. High-performance liquid chromatography (HPLC) ensures purity (>99%) for biologically active compounds. For example, compound 7 in was confirmed via 1^1H NMR (δ 7.8–6.2 ppm) and MS (m/z 315.1 [M+H]+^+) .

Q. What are typical functionalization strategies for the amine group in this compound?

The amine group can be alkylated or acylated to modulate electronic properties. In dopamine D1 receptor agonists, the amine was functionalized with aryloxy or heteroaromatic groups to enhance binding affinity. For instance, coupling with 4-bromo-3-methylphenylamine improved target engagement in vivo .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for biological activity?

SAR studies focus on substituent effects at the 4-position. For antimicrobial activity, electron-withdrawing groups (e.g., chlorine) enhance potency against Xanthomonas spp., while bulky aryl groups reduce steric hindrance in BTK inhibitors . Computational docking and pharmacokinetic modeling further refine selectivity .

Q. What methodologies are used to evaluate the pharmacokinetic properties of this compound-based compounds?

Key parameters include metabolic stability (via liver microsome assays), plasma protein binding (ultrafiltration), and bioavailability (rodent models). For example, compound 19 in showed 59% oral bioavailability in rats, attributed to optimized logP and hydrogen-bonding capacity .

Q. How do researchers address low reaction yields in the synthesis of this compound intermediates?

Low yields (e.g., 5% for compound 5 in ) are mitigated by optimizing catalysts (e.g., Pd(PPh3_3)4_4 for Suzuki coupling) or reaction solvents (e.g., toluene for thermal stability). Microwave-assisted synthesis can also accelerate ring-closure steps .

Q. What strategies are employed to resolve contradictions in biological activity data across structurally similar derivatives?

Discrepancies arise from off-target effects or assay variability. Orthogonal assays (e.g., enzymatic vs. cell-based) and crystallography (e.g., ligand-receptor co-structures) clarify mechanisms. For instance, minor structural changes in ’s derivatives altered specificity between bacterial and fungal targets .

Q. What in vivo models are appropriate for testing the therapeutic potential of this compound derivatives?

Rodent models of Parkinson’s disease (e.g., 6-OHDA-lesioned rats) evaluate dopamine D1 agonism, while murine infection models assess antimicrobial efficacy. Compound 20 in reduced dyskinesia by 40% in a Parkinsonian model, validated via behavioral and biomarker analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.